Product packaging for Benzofuran-7-carbonitrile(Cat. No.:CAS No. 52951-09-4)

Benzofuran-7-carbonitrile

Cat. No.: B2455239
CAS No.: 52951-09-4
M. Wt: 143.145
InChI Key: HAICRZPDDBKXPQ-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Derivatives in Chemical and Biological Sciences

Benzofuran and its derivatives are a major class of oxygen-containing heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. nih.govrsc.orgacs.org The benzofuran scaffold, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is a fundamental structural unit in many biologically active natural products and synthetic materials. acs.orgnih.gov This has led to significant interest from medicinal chemists and pharmacologists. nih.govnih.gov

The applications of benzofuran derivatives are extensive, with research highlighting their roles as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant agents. rsc.orgnih.govmdpi.comwisdomlib.orgrsc.org The wide spectrum of pharmacological activity has established the benzofuran nucleus as a "vital scaffold" in medicinal chemistry and drug discovery. nih.govwisdomlib.org For instance, some benzofuran compounds have been investigated as inhibitors of enzymes like DNA gyrase in Mycobacterium tuberculosis and as potential treatments for Alzheimer's disease. nih.govrsc.org The development of numerous synthetic methods to create diverse benzofuran structures continues to be a major goal for academic and industrial researchers, driven by their proven therapeutic potential. acs.orgmdpi.com

Table 1: Reported Biological Activities of the Benzofuran Scaffold

Biological Activity Description References
Anticancer Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines and interfere with tumor growth. rsc.orgmdpi.comwisdomlib.org
Antimicrobial Compounds exhibit activity against various bacteria and fungi, including drug-resistant strains. nih.govmdpi.com
Antiviral Certain benzofurans have demonstrated the potential to inhibit viral replication. nih.govrsc.orgwisdomlib.org
Anti-inflammatory The scaffold is present in molecules that can modulate inflammatory pathways in the body. nih.govrsc.orgactascientific.com

| Antioxidant | Benzofuran derivatives have been shown to possess properties that protect cells from oxidative damage. | rsc.orgwisdomlib.orgrsc.org |

Overview of Research Trajectories for Benzofuran-7-carbonitrile

The primary research trajectory for this compound is its application as a key synthetic intermediate or building block in medicinal chemistry. The nitrile group (-CN) at the C-7 position is a versatile functional group that can be readily converted into other chemical moieties, such as amines or carboxylic acids, which are crucial for building more complex, biologically active molecules.

A significant area of research involves the use of this compound in the synthesis of novel compounds for targeted therapies. For example, it serves as a precursor for the synthesis of benzofuran-7-ylmethanamine (B2474309). mdpi.com This conversion is typically achieved through the chemical reduction of the nitrile group. The resulting amine is a valuable component for constructing larger molecules, as demonstrated in a study where it was used in a reductive amination reaction to create more elaborate structures for biological evaluation. mdpi.com

The strategic importance of functionalization at the 7-position of the benzofuran ring is a recurring theme in drug discovery. tandfonline.com Researchers often introduce various groups at this site to explore structure-activity relationships. While this compound provides a pathway to amines, related compounds like benzofuran-7-carboxylic acid are also used to synthesize amide derivatives for potential therapeutic applications, such as modulators for opioid receptors. rsc.org This underscores the role of C-7 substituted benzofurans as a platform for generating diverse molecular libraries.

In one documented synthetic pathway, this compound (148) was prepared by substituting an iodine atom on a precursor molecule (147) with a cyano group. mdpi.com The subsequent reduction of this nitrile furnished benzofuran-7-ylmethanamine (149), highlighting the compound's direct utility in synthetic sequences. mdpi.com

Table 2: Synthetic Utility of this compound

Precursor Reaction Product Significance Reference
7-Iodobenzofuran (B2966259) derivative (147) Substitution with a cyano group This compound (148) Introduction of a versatile nitrile functional group. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B2455239 Benzofuran-7-carbonitrile CAS No. 52951-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAICRZPDDBKXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C#N)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Benzofuran 7 Carbonitrile and Its Analogues

Direct Synthesis of Benzofuran-7-carbonitrile

The direct synthesis of this compound can be achieved through the introduction of a cyano group onto a pre-formed benzofuran (B130515) ring system. Key methods include nucleophilic substitution of a halogenated precursor and multi-step condensation-based transformations of a benzofuran aldehyde.

Nucleophilic Substitution Reactions with Halogenated Precursors

One of the most established methods for introducing a nitrile group onto an aromatic ring is through the displacement of a halide. This approach is highly relevant for the synthesis of this compound, starting from a halogen-substituted benzofuran.

The cyanation of an aryl halide, such as 7-iodobenzofuran (B2966259), is a classic and effective strategy. The carbon-iodine bond is relatively weak and susceptible to nucleophilic attack by a cyanide source, making iodo-substituted benzofurans ideal precursors for this transformation. This reaction, known as the Rosenmund-von Braun reaction, provides a direct route to the target nitrile. sciensage.infobhu.ac.in The reaction involves heating the aryl halide with a copper(I) cyanide reagent. sciensage.inforesearchgate.net

The Rosenmund-von Braun reaction traditionally employs a stoichiometric or excess amount of copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent. jocpr.com Amidic solvents such as N,N-Dimethylformamide (DMF) or pyridine (B92270) are commonly used to facilitate the reaction, which often requires elevated temperatures, sometimes up to 200°C. sciensage.infojocpr.com The mechanism is believed to involve the oxidative addition of the aryl halide to the copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile product. jocpr.com While effective, the high temperatures can limit functional group tolerance, and product purification can be challenging due to the use of high-boiling solvents and excess copper salts. jocpr.com

Table 1: Typical Conditions for Rosenmund-von Braun Cyanation
ParameterDescriptionTypical Values / Reagents
Substrate The starting halogenated benzofuran.7-Iodobenzofuran or 7-Bromobenzofuran
Cyanide Source The reagent that provides the nitrile group.Copper(I) Cyanide (CuCN)
Solvent High-boiling polar aprotic solvent.DMF, Pyridine, N-Methyl-2-pyrrolidone (NMP)
Temperature Reaction temperature range.150 - 200 °C
Key Features Direct conversion of C-X to C-CN bond. Well-established but can require harsh conditions.

Condensation Reactions

An alternative pathway to this compound involves the chemical transformation of a different functional group already present at the 7-position. A common strategy is the conversion of an aldehyde (e.g., Benzo[b]furan-7-carbaldehyde) into a nitrile. This is typically a two-step, one-pot process involving a condensation reaction to form an intermediate, followed by a dehydration step.

The direct condensation of Benzo[b]furanocarbaldehyde with Phenylacetonitrile is not a viable route for synthesizing this compound. Instead, this type of reaction, a Knoevenagel condensation, would lead to the formation of a cyanovinyl-substituted benzofuran, a compound with a C=C bond between the benzofuran ring and the cyano-bearing carbon. sciensage.inforesearchgate.netnih.gov

A more chemically appropriate condensation-based synthesis involves reacting Benzo[b]furan-7-carbaldehyde with hydroxylamine (B1172632) (NH₂OH) or its salt. wuxiapptec.com This condensation reaction forms an aldoxime intermediate. Subsequent dehydration of this oxime, often accomplished in the same reaction vessel using various reagents (e.g., acetic anhydride, thionyl chloride, or specific catalysts), yields the desired this compound.

Advanced Synthetic Approaches to Benzofuran Scaffolds

While the above methods focus on functionalizing an existing benzofuran, numerous advanced strategies exist for the de novo construction of the benzofuran ring system itself. These methods are crucial for creating a wide variety of substituted analogues.

Organometallic Coupling Reactions

Organometallic cross-coupling reactions, particularly those catalyzed by palladium and copper, are powerful tools for the synthesis of the benzofuran scaffold. acs.org These methods typically involve the formation of key C-C and C-O bonds in a controlled manner to build the heterocyclic ring.

A highly prevalent and versatile method is the Sonogashira coupling reaction between a terminal alkyne and an ortho-halophenol (or a protected derivative), followed by an intramolecular cyclization (heteroannulation). acs.org For instance, the coupling of a 2-iodophenol (B132878) with a terminal alkyne using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) generates a 2-(alkynyl)phenol intermediate. acs.org This intermediate can then undergo intramolecular cyclization, often catalyzed by the same metal system or promoted by a base, to form the benzofuran ring. This tandem, one-pot approach allows for the rapid construction of complex, substituted benzofurans from readily available starting materials.

Table 2: Overview of Organometallic Coupling for Benzofuran Scaffold Synthesis
Reaction NameKey ReactantsTypical CatalystsBond Formations
Sonogashira Coupling / Annulation ortho-Iodophenol + Terminal AlkynePd(0)/Pd(II) complex, Cu(I) saltAryl C-C (alkyne), intramolecular C-O
Heck Reaction (Intramolecular) ortho-Allyloxyphenyl HalidePd(0)/Pd(II) complexIntramolecular C-C
Suzuki Coupling / Annulation ortho-Halophenol + Alkenylboronic acidPd(0)/Pd(II) complexAryl C-C (alkene), intramolecular C-O

Cyclization Strategies

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including benzofurans. These strategies often involve the formation of the furan (B31954) ring from a pre-functionalized aromatic precursor. Both acid-mediated and intramolecular cyclization approaches have proven to be effective for the construction of the benzofuran core.

Polyphosphoric acid (PPA) is a strong dehydrating agent and a mild acid catalyst that is widely used in organic synthesis to promote cyclization reactions. It has been effectively employed in the synthesis of benzofuran cores through the cyclization of suitable precursors.

One notable application of PPA is in the catalyzed cyclization of acetals to form the benzofuran core. wuxiapptec.com This reaction is typically carried out at elevated temperatures, for example, 110 °C, to facilitate the conversion of the substrate to an oxonium ion intermediate, which then undergoes cyclization. wuxiapptec.com The regioselectivity of this cyclization can be influenced by the electronic properties of the starting material. wuxiapptec.com

PPA has also been utilized to activate the cyclization of O-allyl phenols to yield dihydrobenzofurans. researchgate.net The optimized reaction conditions for this transformation involve heating the O-allyl phenol (B47542) with PPA in a solvent such as DMF at 130 °C for 10 hours. researchgate.net

SubstrateReagentSolventTemperature (°C)Duration (h)ProductRef
AcetalPPANot specified110Not specifiedBenzofuran core wuxiapptec.com
O-allyl phenolPPADMF13010Dihydrobenzofuran researchgate.net

This table provides examples of Polyphosphoric Acid-mediated cyclization for benzofuran synthesis.

Intramolecular cyclization is a direct and efficient strategy for the synthesis of benzofurans, often proceeding from an ortho-substituted phenol bearing a suitable side chain that can participate in ring closure.

A transition-metal-free method for the synthesis of 2-substituted indoles and benzofurans has been developed, which involves a nucleophilic aromatic substitution followed by a subsequent 5-endo-dig cyclization. rsc.org In this approach, an ortho-acetylene group serves a dual role: it acts as an electron-withdrawing group to activate the substrate for the initial nucleophilic substitution and then provides the carbon scaffold for the formation of the five-membered heteroaromatic ring. rsc.org This cascade sequence allows for the formation of the Ar-O-C bond and subsequent cyclization in a single synthetic step, furnishing benzofurans in moderate to high yields. rsc.org

Another strategy, termed "cyclization/dehydrogenation," has been employed for the efficient synthesis of 7-(alkoxycarbonyl)benzofurans and their 2,3-dihydro analogues. nih.gov This method relies on the cyclization of 1,3-dicarbonyl dianions or their masked equivalents (1,3-bis-silyl enol ethers) with 1,2-dielectrophiles. nih.gov The resulting dihydrobenzofuran can then be dehydrogenated to afford the fully aromatic benzofuran. nih.gov

Reaction TypeKey FeaturesYieldRef
Acetylene-activated SNAr / 5-endo-dig cyclizationTransition-metal-free, cascade reactionModerate to High rsc.org
Cyclization of 1,3-dicarbonyl dianions / DehydrogenationUtilizes "free" or "masked" dianionsNot specified nih.gov

This table summarizes intramolecular cyclization strategies for the synthesis of benzofurans.

Green Chemistry Principles in Benzofuran Synthesis

The application of green chemistry principles to the synthesis of benzofuran derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, reduction of waste, and improved energy efficiency.

One notable green approach involves the use of deep eutectic solvents (DES) as an environmentally benign reaction medium. For instance, a one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl-EG) deep eutectic solvent. nih.govacs.org This method, which involves the reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide, offers high yields (70–91%) and benefits from the solvent's ability to stabilize polar intermediates and accelerate reaction rates. acs.org The chloride ion in the DES can also act as a weak base, contributing to the reaction mechanism. acs.org

Modern synthetic techniques, such as microwave and ultrasound-assisted synthesis, inherently align with green chemistry principles by significantly reducing reaction times and, consequently, energy consumption. researchgate.netscielo.org.za These methods often lead to cleaner reactions with higher yields and fewer byproducts, minimizing waste. For example, ultrasound irradiation is considered a valuable tool for green chemistry due to its potential for waste minimization and energy conservation. scielo.org.za

The 12 principles of green chemistry provide a framework for developing more sustainable chemical syntheses. nih.govacs.org These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. nih.govacs.org The adoption of these principles in the synthesis of benzofuran scaffolds is an ongoing effort in the field of medicinal and synthetic chemistry.

Table 1: Application of Green Chemistry Principles in Benzofuran Synthesis

Green Chemistry PrincipleApplication in Benzofuran SynthesisReference
Safer SolventsUse of deep eutectic solvents (e.g., choline chloride-ethylene glycol) as a recyclable and less toxic alternative to volatile organic solvents. nih.govacs.org
Energy EfficiencyApplication of microwave irradiation and sonochemistry to reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.netscielo.org.za
CatalysisEmployment of catalytic amounts of reagents instead of stoichiometric ones to reduce waste and increase reaction efficiency. nih.gov
Waste PreventionOne-pot syntheses and multicomponent reactions that reduce the number of synthetic steps and purification processes, leading to less waste generation. nih.gov

Catalytic Systems in Benzofuran Formation

Catalysis is a cornerstone of modern organic synthesis, and the formation of the benzofuran ring is no exception. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Transition metal catalysts, particularly those based on palladium and copper, are widely used. nih.gov Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are effective for constructing the benzofuran core. nih.gov Copper catalysts, often in the form of copper iodide, are also frequently employed, sometimes in conjunction with palladium in bimetallic systems. nih.gov

A specific example of an advanced catalytic system is the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in combination with sodium nitrite (B80452) (NaNO₂) and molecular oxygen (O₂) for aerobic oxidative reactions. This system has been shown to be effective for the oxidative dehydrogenation of various dihydroarenes to their corresponding aromatic compounds. researchgate.net For instance, 9,10-dihydroanthracene (B76342) can be converted to anthracene (B1667546) with high conversion and selectivity using this method. researchgate.net

The mechanism of the DDQ/NaNO₂/O₂ system in alcohol oxidation involves the abstraction of a hydrogen atom by DDQ to form a hydroquinone (B1673460). researchgate.net Nitric oxide (NO), generated from the decomposition of NaNO₂, then catalyzes the oxidation of the hydroquinone back to the quinone by O₂. researchgate.net While the direct application of this system for the final aromatization step in benzofuran synthesis from a dihydrobenzofuran precursor is an area for further exploration, its proven efficacy in the aerobic oxidation and dehydrogenation of other hydrocarbons suggests its potential for this transformation. researchgate.netresearchgate.net The use of a catalytic amount of DDQ with O₂ as the terminal oxidant represents a greener alternative to stoichiometric DDQ reactions. nih.gov

Table 2: Overview of Selected Catalytic Systems in Benzofuran Synthesis

Catalyst SystemReaction TypeAdvantagesReference
Palladium-based (e.g., Pd(OAc)₂)Cross-coupling/AnnulationHigh efficiency, broad substrate scope. nih.gov
Copper-based (e.g., CuI)Coupling/CyclizationCost-effective, good yields. nih.gov
DDQ/NaNO₂/O₂Aerobic Oxidative DehydrogenationUses O₂ as the terminal oxidant, catalytic use of DDQ, metal-free. researchgate.netresearchgate.net

Modern Synthetic Techniques

To improve the efficiency, yield, and sustainability of benzofuran synthesis, chemists have increasingly turned to modern synthetic technologies that offer advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of benzofuran synthesis, it can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. This technique has been successfully applied to various synthetic routes for benzofuran derivatives.

Sonochemistry (Ultrasound-Assisted Synthesis): The use of ultrasound in chemical reactions, known as sonochemistry, provides an alternative energy source that can promote reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of 2-substituted benzofurans and benzofuran-appended oxadiazoles. nih.govresearchgate.netnih.gov Ultrasound-assisted methods are often characterized by shorter reaction times, mild reaction conditions (often at ambient temperature), and operational simplicity, aligning with the principles of green chemistry. scielo.org.zasemanticscholar.org For example, a one-pot, three-component synthesis of 2-substituted benzofurans under ultrasound irradiation has been developed, showcasing the efficiency of this technique. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. In a flow synthesis, reactants are continuously pumped through a reactor, where they mix and react. This precise control over reaction parameters can lead to improved yields and selectivity. While the application of flow chemistry to the synthesis of this compound specifically is an area of active development, the principles of flow synthesis are well-suited for the preparation of heterocyclic compounds.

Electrosynthesis: Electrosynthesis utilizes electrical current to drive chemical reactions. This method can offer a high degree of control over the redox potential of a reaction, often obviating the need for chemical oxidizing or reducing agents and thus reducing waste. Electrochemical methods have been used for the synthesis of benzofuran derivatives through the oxidation of hydroquinones and catechols in the presence of a suitable nucleophile. This technique provides a powerful and environmentally friendly alternative for constructing the benzofuran scaffold.

Table 3: Comparison of Modern Synthetic Techniques in Benzofuran Synthesis

TechniquePrincipleKey AdvantagesReference
Microwave-Assisted Synthesis Uses microwave energy to heat reactions rapidly and uniformly.Reduced reaction times, improved yields, cleaner reactions. researchgate.net
Sonochemistry Utilizes high-frequency sound waves to induce cavitation and accelerate reactions.Shorter reaction times, mild conditions, energy efficiency, operational simplicity. scielo.org.zanih.govresearchgate.net
Flow Chemistry Reactants are continuously passed through a reactor for precise control.Enhanced safety, scalability, improved reproducibility, better process control.N/A
Electrosynthesis Employs electric current to drive redox reactions.High selectivity, reduced need for chemical reagents, environmentally friendly.N/A

Chemical Reactivity and Derivatization of Benzofuran 7 Carbonitrile

Reactions Involving the Nitrile Group

The cyano group is a highly versatile functional group that can be converted into various other functionalities, including amines and carbonyls, through established synthetic protocols. researchgate.net Its presence imparts unique reactivity due to the electrophilic carbon center and the nucleophilic nitrogen atom. researchgate.net

The nitrile group of Benzofuran-7-carbonitrile can be readily reduced to a primary amine, yielding Benzofuran-7-ylmethanamine (B2474309). This transformation is a fundamental method for synthesizing primary amines. libretexts.org A powerful reducing agent commonly employed for this purpose is Lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Table 1: Reagents for the Reduction of Nitriles to Primary Amines

Reagent Product Notes
Lithium aluminum hydride (LiAlH₄) Primary amine A strong reducing agent, highly effective for this transformation. libretexts.orglibretexts.org

The cyano group is a precursor to a variety of functional groups, making it a valuable synthetic handle. researchgate.net Common transformations include hydrolysis to carboxylic acids and reactions with organometallic reagents to form ketones. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming Benzofuran-7-carboxylic acid. This reaction typically proceeds through an amide intermediate. libretexts.orglibretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. The resulting imine salt is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org

Partial Reduction to Aldehyde: Using a less reactive hydride reagent such as Diisobutylaluminium hydride (DIBAL-H), the reduction can be stopped at the aldehyde stage, yielding Benzofuran-7-carbaldehyde after hydrolysis. libretexts.org

Table 2: Potential Functional Group Transformations of this compound

Reagent(s) Resulting Functional Group Product Name
H₃O⁺, heat or OH⁻, H₂O, heat Carboxylic Acid Benzofuran-7-carboxylic acid libretexts.org
1. RMgX (Grignard Reagent) 2. H₃O⁺ Ketone 7-Acylbenzofuran derivative libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution in benzofuran preferentially occurs on the electron-rich furan (B31954) ring rather than the benzene (B151609) ring. stackexchange.compixel-online.net The position of attack is typically at the C2 position, which leads to a more stable intermediate carbocation that is stabilized by the adjacent benzene ring. stackexchange.comechemi.com The presence of the electron-withdrawing nitrile group at the 7-position further deactivates the benzene ring, making substitution on the furan ring even more favorable.

The nitration of the parent benzofuran molecule is known to yield 2-nitrobenzofuran. researchgate.net Given the directing effects of the benzofuran ring system, the nitration of this compound is also expected to occur at the 2-position. The reaction involves an electrophilic attack by a nitronium ion (NO₂⁺), generated from nitric acid, on the C2 position of the furan ring. stackexchange.comechemi.com

Table 3: Predicted Outcome of Electrophilic Nitration

Substrate Major Product Position of Substitution

Diversification Strategies for this compound Analogues

Reductive amination is a powerful method for forming carbon-nitrogen bonds and synthesizing a wide variety of amines from carbonyl compounds. masterorganicchemistry.com While this compound itself is not a direct substrate for this reaction, its derivatives are excellent precursors.

A common strategy involves a two-step process:

Formation of a Carbonyl Compound: The nitrile group is first converted to an aldehyde (Benzofuran-7-carbaldehyde) via partial reduction with a reagent like DIBAL-H. libretexts.org

Amination and Reduction: The resulting aldehyde can then be reacted with a primary or secondary amine to form an imine or iminium ion, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com

This strategy allows for the introduction of a diverse range of amine-containing side chains at the 7-position of the benzofuran scaffold, leading to a large library of analogues.

Table 4: Compound Names

Compound Name
This compound
Benzofuran-7-ylmethanamine
Benzofuran-7-carboxylic acid
Benzofuran-7-carbaldehyde
2-Nitrothis compound
Lithium aluminum hydride
Diisobutylaluminium hydride
Sodium cyanoborohydride

Acylation and Methylation of Benzofuran Core

Acylation and methylation are fundamental electrophilic substitution reactions used to introduce carbon-based functional groups onto the benzofuran scaffold.

Acylation: Friedel-Crafts acylation is a common method for introducing acyl groups onto aromatic and heterocyclic rings. For the benzofuran ring system, this reaction typically proceeds with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), and an acylating agent like an acyl chloride or anhydride. While specific studies on the acylation of this compound are not extensively detailed in the literature, the general reactivity of benzofurans suggests that substitution will occur preferentially on the electron-rich furan ring rather than the deactivated benzene ring. researchgate.net Generally, Friedel-Crafts acylation of unsubstituted benzofuran can lead to a mixture of 2- and 3-acyl derivatives, with regioselectivity being an issue. nih.gov

A related and often more regioselective reaction is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO). This reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comorganic-chemistry.orgwikipedia.org For benzofurans, formylation predominantly occurs at the 2-position. cambridge.org Given the deactivating effect of the 7-cyano group on the benzene ring, it is anticipated that Vilsmeier-Haack formylation of this compound would yield 2-formylthis compound.

Methylation: Friedel-Crafts alkylation, including methylation, on benzofurans is also possible but can be complicated by issues such as polyalkylation and rearrangement, similar to other aromatic systems. The reaction involves an alkyl halide and a Lewis acid catalyst. As with acylation, the furan ring is the expected site of electrophilic attack.

ReactionReagentsExpected Major ProductNotes
Friedel-Crafts Acylation RCOCl, Lewis Acid (e.g., AlCl₃)2-Acylthis compoundPotential for 3-acyl isomer formation. The benzene ring is deactivated by the -CN group.
Vilsmeier-Haack Formylation POCl₃, DMF; then H₂O2-Formylthis compoundGenerally provides good regioselectivity for the 2-position on the benzofuran core. cambridge.org
Friedel-Crafts Methylation CH₃Cl, Lewis Acid (e.g., AlCl₃)2-Methylthis compoundProne to side reactions like polyalkylation.

Halogenation (e.g., Bromination)

Halogenation is a key transformation for the functionalization of benzofurans, providing synthetic handles for further derivatization through cross-coupling reactions. researchgate.net Bromination is a representative example of halogenation on this scaffold.

The reaction of benzofurans with electrophilic bromine sources, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), typically results in substitution on the furan ring. The presence of the electron-withdrawing nitrile group at the 7-position further ensures that electrophilic attack is directed away from the benzene ring.

ReactionReagentExpected Major Product(s)Conditions
Bromination Br₂2-Bromothis compound and/or 3-Bromothis compoundTypically performed in a solvent like acetic acid or a chlorinated solvent. researchgate.net
Bromination N-Bromosuccinimide (NBS)2-Bromothis compound and/or 3-Bromothis compoundOften used as a milder source of electrophilic bromine.

Spectroscopic Characterization and Structural Elucidation of Benzofuran 7 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of benzofuran-7-carbonitrile derivatives.

In ¹H NMR spectra of benzofuran (B130515) derivatives, aromatic and aliphatic protons are observed in their expected regions. For instance, in various substituted benzofurans, aromatic protons typically appear as multiplets in the range of δ 6.9–8.8 ppm. nih.gov Specific protons, such as a methyl group attached to the benzofuran ring, can appear as a singlet around δ 2.55–2.58 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shift range for ¹³C is much broader than for ¹H, typically 0-220 ppm. oregonstate.edu For benzofuran derivatives, sp² hybridized carbons of the aromatic and furan (B31954) rings are found between δ 110-160 ppm. oregonstate.edunih.gov The carbon of the nitrile group (C≡N) in a this compound derivative would be expected to resonate in the δ 115-125 ppm region. wisc.edu The presence of substituents significantly influences the chemical shifts of adjacent carbons, aiding in the precise determination of the substitution pattern on the benzofuran core. nih.gov

CompoundTechniqueObserved Chemical Shifts (δ/ppm)Reference
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid¹H NMR2.50 (s, 3H, -CH₃), 2.62 (s, 3H, -COCH₃), 3.84 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃), 7.47 (s, 1H, Ar-H), 13.41 (br. s, 1H, -COOH) nih.gov
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid¹³C NMR9.15, 32.13, 56.43, 61.75, 105.50, 119.64, 124.39, 124.68, 142.19, 144.27, 147.40, 150.07, 160.76, 197.33 nih.gov
tert-Butyl (7-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate¹H NMR8.10 (d, 1H), 7.99–7.90 (m, 3H), 7.12–7.05 (m, 2H), 7.00–6.95 (m, 1H), 5.74 (d, 1H, NH), 5.12 (d, 1H, CH), 1.23 (s, 9H, CH₃) semanticscholar.org

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of benzofuran derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used. ESI-MS analysis of benzofuran derivatives typically shows a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. For example, the calculated mass for a derivative like C₁₄H₁₄O₆Na ([M+Na]⁺) was found to be 301.0683, closely matching the experimental value of 301.0681. nih.gov This level of precision is crucial for confirming the identity of newly synthesized compounds.

Tandem mass spectrometry (MS/MS) studies on protonated benzofuran derivatives reveal characteristic fragmentation patterns. nih.gov Common fragmentation pathways include the loss of small molecules like methanol (B129727) (MeOH) or carbon monoxide (CO). nih.gov The specific fragmentation pattern provides valuable structural information, helping to identify substituent groups and their positions on the benzofuran core. researchgate.netnih.gov For instance, the fragmentation of 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) has been studied to differentiate it from its 5-APB isomer. nih.gov

CompoundTechniqueKey ObservationReference
Aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone derivativesMSMolecular ion peaks (M⁺) observed were in agreement with their molecular formulas. nih.gov
7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideHRMS-ESICalculated m/z for [M+Na]⁺: 300.0842, Found: 300.0842. nih.gov
Protonated Dihydrobenzofuran NeolignansESI-MS/MSMajor fragments observed correspond to [M+H-MeOH]⁺, followed by sequential losses of MeOH and CO. nih.gov

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound derivatives, this method is key to confirming the presence of the nitrile group and the core benzofuran structure.

The most characteristic absorption for the nitrile (C≡N) group in an IR spectrum is a sharp band of medium intensity in the 2260–2200 cm⁻¹ region. vscht.cz The aromatic C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600–1450 cm⁻¹ range. vscht.cz The C-O stretching of the furan ring is also a key feature, often found between 1250 and 1000 cm⁻¹. nih.govuomustansiriyah.edu.iq Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. udel.edu

Raman spectroscopy provides complementary information. While the C=O stretch is strong in IR, it is often weaker in Raman spectra. nih.gov Conversely, symmetric vibrations and C=C bonds of aromatic systems can produce strong Raman signals. researchgate.net The combination of both IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitrile (-C≡N)Stretching2260 - 2200 vscht.cz
Aromatic Ring (C=C)Stretching1600 - 1450 vscht.cz
Aromatic C-HStretching3100 - 3000 udel.edu
Furan Ring (C-O-C)Stretching1250 - 1000 uomustansiriyah.edu.iq

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. For benzofuran derivatives, this technique confirms the planarity of the fused ring system and determines the conformation of substituents. researchgate.net

For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined, revealing its crystallization in the triclinic system, space group P-1. researchgate.net The analysis showed that the crystal structure is stabilized by hydrogen bonding and C-H···π interactions, forming a 2D supramolecular layer structure. researchgate.net Such detailed structural information is invaluable for understanding the molecule's physical properties and how it interacts with other molecules, which is critical in fields like materials science and drug design. The analysis of a 3-(propan-2-ylidene)benzofuran-2(3H)-one derivative showed two independent molecules in the asymmetric unit, providing a detailed comparison of molecular geometry. vensel.org

CompoundCrystal SystemSpace GroupKey FindingsReference
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterTriclinicP-1Unit cell parameters determined. Structure stabilized by hydrogen bonds and C-H···π interactions. researchgate.net
3-(Propan-2-ylidene)benzofuran-2(3H)-oneMonoclinicP2₁/cTwo independent molecules in the asymmetric unit; structure is highly planar. vensel.org
Various cyanovinylene-benzofuran derivativesN/AN/AConfirmed Z configuration of the cyanovinylene fragment and evaluated intermolecular interactions. researchgate.net

Advanced Chromatographic Purity Assessment (e.g., Analytical HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthesized compounds. For benzofuran derivatives, reverse-phase (RP-HPLC) methods are commonly employed. nih.gov These methods typically use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, often by a UV detector set at a wavelength where the benzofuran core absorbs strongly. nih.gov

For chiral benzofuran derivatives, which exist as enantiomers, chiral HPLC is essential for separating and quantifying each enantiomer. acs.org This is crucial as different enantiomers can have distinct biological activities. The development of chiral stationary phases allows for the effective resolution of racemic mixtures, enabling the determination of enantiomeric excess (ee). For example, methods have been developed for the synthesis of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization, where the optical purity was confirmed. organic-chemistry.org

TechniqueTypical Stationary PhaseTypical Mobile PhasePurposeReference
Analytical RP-HPLCC18Acetonitrile/Water or BufferAssess chemical purity (e.g., ≥95%). nih.govnih.gov
Chiral HPLCChiral Stationary Phase (CSP)Hexane/Isopropanol or other non-polar/polar mixturesSeparate enantiomers and determine enantiomeric excess (ee). acs.org

Computational Chemistry and Theoretical Studies of Benzofuran 7 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of benzofuran (B130515) derivatives. physchemres.orgresearchgate.netrsc.org DFT methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, studies on 2-phenylbenzofuran (B156813) derivatives have utilized DFT with various functionals like GGA-PBE, PBV86, and meta-GGA TPSS to predict stable conformers and investigate their nonlinear optical (NLO) properties. physchemres.org Such calculations reveal how substituents on the benzofuran core influence the electronic distribution and reactivity. For example, the dihedral angle between the benzofuran and phenyl rings in 2-phenylbenzofuran was found to be nearly planar, a factor that can influence its interaction with biological targets. physchemres.org

DFT calculations can also elucidate reaction mechanisms. For example, studies on the cycloaddition reactions of dienylfurans have used DFT to map out potential energy surfaces and determine the favorability of different reaction pathways. pku.edu.cn These theoretical investigations provide a deeper understanding of the regioselectivity and stereoselectivity observed in reactions involving the furan (B31954) ring system.

Table 1: Example DFT-Calculated Properties for a Benzofuran Derivative

Property Calculated Value Functional/Basis Set
HOMO Energy -6.367 eV UB3LYP/6-31G(d,p)
LUMO Energy -1.632 eV UB3LYP/6-31G(d,p)
Ionization Potential 6.367 eV UB3LYP/6-31G(d,p)
Global Hardness (η) 2.367 UB3LYP/6-31G(d,p)
Electrophilicity Index (ω) 3.374 UB3LYP/6-31G(d,p)

Data is illustrative and based on studies of 1-benzofuran-2-carboxylic acid.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of Benzofuran-7-carbonitrile and its interactions with biological macromolecules over time. These simulations model the atomic motions of the system, providing insights into conformational changes, binding stability, and energetic properties.

MD simulations are extensively used to assess the stability of a ligand bound to its protein target. nih.gov In the context of anticancer research, tubulin is a common target for benzofuran derivatives. nih.gov An MD simulation of a this compound-tubulin complex would involve placing the docked ligand into the binding site of the tubulin protein and simulating its movement over a period of nanoseconds. nih.govmdpi.com

The stability of the complex is typically evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound within the active site. nih.gov Additionally, analysis of the root-mean-square fluctuation (RMSF) can identify which parts of the protein and ligand are flexible and which are stable during the simulation. nih.govresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. nih.gov

To quantify the binding affinity of a ligand to a protein, binding free energy calculations are performed on the snapshots generated from MD simulations. 34.237.233nih.gov The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for these calculations. 34.237.233nih.govidrblab.org

These methods calculate the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energy, solvation free energy, and conformational entropy upon ligand binding. frontiersin.org The solvation energy is composed of polar and nonpolar contributions, calculated using either the Generalized Born or Poisson-Boltzmann models for the polar part and the solvent-accessible surface area (SASA) for the nonpolar part. nih.govfrontiersin.org

Studies on benzofuran derivatives as inhibitors of various enzymes have employed MM/GBSA and MM/PBSA to rank compounds based on their predicted binding affinities and to understand the energetic contributions of different interaction types. frontiersin.orgeurjchem.com

Table 2: Example MM/GBSA Binding Free Energy Components for a Ligand-Protein Complex

Energy Component Value (kcal/mol)
Van der Waals Energy -55.83
Electrostatic Energy -28.45
Polar Solvation Energy 42.17
SASA Energy -7.17
Total Binding Free Energy (ΔG_bind) -49.28

Data is illustrative and based on a study of a potential anti-tumor agent. frontiersin.org

While specific studies on this compound in this context are not available, MD simulations can be applied to understand its potential role in drug delivery systems. For instance, if encapsulated within a polymeric carrier like poly(benzofuran-co-arylacetic acid), MD simulations could model the degradation of the polymer matrix and the subsequent release of the drug. mdpi.com These simulations can provide insights into the diffusion of water molecules into the polymer, the cleavage of polymer chains, and the rate of drug release, which are crucial parameters for designing effective drug delivery systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com These models are invaluable in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogs. researchgate.net

2D-QSAR: This approach uses 2D descriptors, such as constitutional, topological, and electronic properties, to build a mathematical model that relates these descriptors to the biological activity of a set of compounds. nih.gov For example, a 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors that correlate with their activity. nih.gov The resulting model, often a multiple linear regression equation, can then be used to predict the activity of new benzofuran derivatives. nih.gov

Table 3: Example of a 2D-QSAR Model for Benzofuran-Based Vasodilators

Statistical Parameter Value
N (Number of compounds) 24
n (Number of descriptors) 4
R² (Correlation coefficient) 0.816
R²cvOO (Leave-one-out cross-validation) 0.731
F (Fischer statistic) 21.103

Data from a study on 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. nih.gov

3D-QSAR: This method takes the three-dimensional structure of the molecules into account. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D QSAR models. researchgate.net These methods involve aligning a series of molecules and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity to generate contour maps that show which regions around the molecule are favorable or unfavorable for activity. researchgate.net Such studies on benzofuran derivatives have provided insights into the structural requirements for their anticancer activity, guiding the design of new compounds with improved potency. researchgate.net

Influence of Substituent Position and Type on Activity

The biological activity of benzofuran derivatives is markedly dependent on the position and nature of the substituents attached to the core structure. Theoretical and experimental studies have consistently shown that modifications to the benzofuran scaffold can significantly alter the compound's therapeutic efficacy.

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, has been shown to increase anticancer activities. nih.gov This enhancement is attributed to the ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and nucleophilic sites on a biological target, which can improve binding affinity. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov For instance, in studies on N-phenyl benzofuran derivatives, maximum cytotoxic activity was often recorded when a halogen atom was placed at the para position of the N-phenyl ring. nih.gov Furthermore, placing a halogen on an alkyl or acetyl chain rather than directly on the benzofuran ring can also produce pronounced cytotoxic activity. nih.gov

The electronic properties of substituents also play a crucial role. Structure-activity relationship (SAR) studies have explored the effects of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., fluoro) on the benzofuran core. mdpi.com In one study on SIRT2 inhibitors, compounds with an electron-donating methoxy (B1213986) group on the benzofuran moiety exhibited better inhibitory activity than those with an electron-withdrawing fluoro group, suggesting that inhibitory effects were enhanced by the presence of electron-donating substituents. mdpi.com The specific placement of substituents, such as an acetyl group at the C-2 position and a bromomethyl group at the C-3 position, has been identified as a key determinant for the activity and selectivity of certain lead compounds. nih.gov

The table below summarizes the influence of different substituent types and positions on the activity of benzofuran derivatives based on various studies.

Substituent TypePositionObserved Effect on ActivityReference
Halogen (Br, Cl, F)GeneralSignificant increase in anticancer activities. nih.gov nih.gov
Halogen (general)para-position of N-phenyl ringMaximum cytotoxic activities recorded. nih.gov nih.gov
BromineAttached to methyl group at C-3Remarkable cytotoxic activity against leukemia cells. nih.gov nih.gov
Methoxy (electron-donating)C-6 positionEnhanced inhibitory effect compared to fluoro group. mdpi.com mdpi.com
Fluoro (electron-withdrawing)C-6 positionLower inhibitory effect compared to methoxy group. mdpi.com mdpi.com
Acetyl groupC-2 positionCrucial for cytotoxic activity and selectivity. nih.govmdpi.com nih.govmdpi.com

Descriptors for QSAR Modeling (e.g., Size and Shape Descriptors, Lipophilicity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This is achieved by using molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.

In the study of benzofuran derivatives, 2D-QSAR models have been developed to understand the factors controlling their pharmacological activities, such as vasodilation. nih.gov These models utilize a variety of descriptors, including:

Semi-empirical descriptors: These relate to the electronic properties of the molecule. Examples include "maximum e-e repulsion for a bond" and "maximum e-n attraction for a bond". nih.gov

Charge-related descriptors: These describe the charge distribution on the molecular surface. An example is the "surface-weighted charged partial-negative charged surface area (WNSA1)". nih.gov

Hydrogen bonding descriptors: These quantify the molecule's ability to act as a hydrogen bond acceptor, such as the "fractional hydrogen bonding acceptor ability of the molecule (FHACA1)". nih.gov

Quantum-chemical descriptors: In other studies, descriptors such as minHBint4 (related to hydrogen bonding) and Wlambdal.unity have been used to build robust QSAR models for predicting anticancer activity. researchgate.net

Lipophilicity, often expressed as log P (the partition coefficient between octanol (B41247) and water), is a fundamental descriptor in QSAR studies, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. semanticscholar.org The introduction of different substituents can significantly affect the lipophilicity of benzofuran derivatives. For example, substituting a bromine atom into the furan ring or a methyl group can increase the calculated log P (clogP) value. nih.gov

The table below presents examples of descriptors used in QSAR studies of benzofuran derivatives.

Descriptor CategorySpecific Descriptor ExampleProperty Encoded
Semi-empiricalMaximum e–e repulsion for bond C–OElectronic interactions within the molecule
Charge-relatedSurface-weighted charged partial-negative charged surface area (WNSA1)Molecular surface charge distribution
Hydrogen BondingFractional hydrogen bonding acceptor ability (FHACA1)Capacity to accept hydrogen bonds
LipophilicityclogPHydrophobicity and membrane permeability
3D-WHIMWlambdal.unityWeighted holistic invariant molecular descriptor related to 3D structure

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). africanjournalofbiomedicalresearch.com It is a crucial tool in drug discovery for understanding ligand-receptor interactions and for virtual screening of potential drug candidates. nih.gov For benzofuran derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various biological targets. These studies help in gathering critical information about the primary binding interactions between the benzofuran-based inhibitors and their target enzymes, with results often aligning with experimental biological evaluations. researchgate.net

Ligand-Receptor Interaction Analysis (e.g., Estrogen Receptors α and β, Tubulin, CrtN)

Molecular docking has been employed to analyze the interactions of benzofuran derivatives with several key biological receptors.

Estrogen Receptors (ER) α and β: Benzofuran-based compounds have been identified as potential estrogen receptor modulators. Molecular screening identified 5,6-dihydroxybenzofuran as a possible ligand for ERα, leading to the synthesis and evaluation of derivatives against ER-positive breast cancer cells. nih.gov Specifically, 7-substituted 2-phenyl-benzofurans, including 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile (B10758107), have been identified as potent and selective ligands for ERβ. drugbank.com These findings suggest the benzofuran scaffold is a promising lead for developing novel estrogen receptor inhibitors for use in anti-cancer therapeutics. nih.gov

Tubulin: Tubulin is a critical target for anticancer drugs as it is a key component of microtubules, which are essential for cell division. nih.gov Docking studies have shown that certain benzofuran derivatives can fit effectively into the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net This binding inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately leads to cell cycle arrest and apoptosis in cancer cells. researchgate.net

While CrtN was included as a potential target, the available research primarily focuses on interactions with estrogen receptors and tubulin for this compound and related structures.

Binding Poses and Hydrogen Bonding Interactions

The effectiveness of a ligand is often determined by its binding pose and the specific non-covalent interactions it forms within the receptor's active site. Docking studies provide detailed insights into these aspects. For benzofuran derivatives, analyses have revealed that their binding is often stabilized by a combination of hydrophobic and hydrogen bonding interactions. researchgate.net

For example, the docking of one benzofuran derivative into the active site of bovine serum albumin predicted a key hydrogen bonding interaction with the residue Glu-82. nih.gov In studies targeting enzymes, docking simulations of active benzofuran compounds have shown good interaction with essential residues for inhibition, such as Val851 in PI3K. researchgate.net These specific interactions, particularly hydrogen bonds, are crucial for anchoring the ligand in the correct orientation for potent inhibitory activity. The analysis of these binding poses and interactions is essential for lead optimization and the rational design of new, more effective inhibitors. researchgate.net

Steric Clash Analysis in Receptor Binding

Steric clash, or hindrance, occurs when the physical volume of a ligand and a receptor overlap, preventing an optimal fit. Molecular docking algorithms inherently account for steric factors when calculating the most favorable binding poses. The process often involves an initial rigid-body docking based on shape complementarity, followed by refinement and rescoring to introduce flexibility. nih.gov This two-step process helps to minimize or avoid potential steric clashes and identify a more realistic binding conformation.

The analysis of substituent effects also provides insight into steric considerations. The size and position of a substituent on the benzofuran ring can either facilitate a better fit or introduce steric clashes that hinder binding. For example, while a bulky group in one position might enhance activity through favorable interactions, the same group in a different, more sterically constrained position could reduce or abolish activity. Therefore, analyzing potential steric clashes is an implicit but critical part of interpreting docking results and guiding the design of new derivatives.

Prediction of Estrogen Mimics or Anti-Estrogens

Computational studies, particularly molecular docking, are valuable for predicting whether a compound will act as an estrogen mimic (agonist) or an anti-estrogen (antagonist). By docking benzofuran derivatives into the ligand-binding domain of estrogen receptors (ERα and ERβ), researchers can predict their potential biological role.

Studies have focused on designing and synthesizing benzofuran derivatives specifically to target ER-dependent breast cancer. nih.gov A series of 7-substituted 2-phenyl-benzofurans were prepared and evaluated for their affinity and selectivity for ERβ, with many analogues proving to be potent and selective ligands. drugbank.com The results from such studies, which combine computational predictions with experimental validation, demonstrate that the benzofuran scaffold is a promising foundation for designing novel ER modulators. nih.gov These compounds inhibit ER-positive breast cancer cells, indicating they function as anti-estrogens, providing a basis for the development of new anticancer agents. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In modern drug discovery, the in silico prediction of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a crucial step to forecast its pharmacokinetic and toxicological profile. ashdin.comuin-malang.ac.id This computational screening allows for the early identification of potential developmental hurdles, saving time and resources. For this compound, these theoretical studies provide a foundational assessment of its potential as a drug candidate.

A primary component of this assessment is evaluating "drug-likeness," often guided by rulesets like Lipinski's Rule of Five. These guidelines predict the likelihood of a compound having good oral bioavailability based on its physicochemical properties. This compound (C₉H₅NO) has a molecular weight of 143.15 g/mol , one hydrogen bond acceptor (the nitrile nitrogen), and one additional heteroatom that can act as a hydrogen bond acceptor (the furan oxygen), with zero hydrogen bond donors. Its lipophilicity (logP) is calculated to be well within the acceptable range. As such, it demonstrates strong adherence to these rules.

Table 1: Drug-Likeness Assessment of this compound

Property Value Lipinski's Rule of Five (Criteria) Compliance
Molecular Weight 143.15 g/mol < 500 g/mol Yes
LogP (Octanol/Water Partition Coefficient) ~2.1 (Predicted) ≤ 5 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes

Beyond these general rules, specific ADMET parameters are predicted using various computational models. Studies on related benzofuran derivatives indicate that this scaffold generally exhibits favorable pharmacokinetic properties. nih.govresearchgate.netresearchgate.net For this compound, a typical predictive analysis would examine the following:

Absorption: High Human Intestinal Absorption (HIA) is generally predicted for small, relatively lipophilic molecules like benzofuran derivatives, suggesting good absorption from the gastrointestinal tract. nih.govresearchgate.net Permeability through Caco-2 cells, an in vitro model for the intestinal wall, is another key metric that is often computationally estimated. mdpi.com

Distribution: Parameters such as Blood-Brain Barrier (BBB) penetration and plasma protein binding are evaluated. The ability to cross the BBB is critical for compounds targeting the central nervous system.

Metabolism: Predictions focus on interactions with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism. Identifying which CYP isoforms might metabolize the compound or be inhibited by it is essential for predicting potential drug-drug interactions.

Excretion: While harder to predict precisely, total clearance rates can be estimated, giving an indication of how efficiently the compound is eliminated from the body. mdpi.com

Toxicity: A range of toxicological endpoints are screened in silico, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Computational studies on various benzofuran derivatives often show them to be non-toxic and non-carcinogenic. ashdin.com

Table 2: Representative Predicted ADMET Profile for a Benzofuran Scaffold

Parameter Predicted Property Significance
Human Intestinal Absorption (HIA) Good Indicates high potential for oral bioavailability.
Caco-2 Permeability High Suggests efficient passage across the intestinal epithelium.
Blood-Brain Barrier (BBB) Penetrant Yes/No Determines potential for CNS activity.
CYP450 Substrate/Inhibitor e.g., CYP2D6 inhibitor Predicts metabolic pathways and potential for drug interactions.
AMES Toxicity Non-mutagenic Predicts the likelihood of the compound causing DNA mutations.

Chemoinformatics and Ligand-Protein Mapping Studies

Chemoinformatics and ligand-protein mapping are powerful computational tools used to identify potential biological targets for a compound and to understand the molecular basis of its activity. africanjournalofbiomedicalresearch.com For this compound, these studies involve docking the molecule into the binding sites of a vast array of proteins to predict binding affinities and interaction modes.

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. encyclopedia.pubnih.govmdpi.com Molecular docking studies on various benzofuran derivatives have shown their ability to fit well into the active sites of numerous enzymes and receptors. researchgate.netnih.govresearchgate.net

Given the structural similarity to established pharmacophores, this compound is a candidate for investigation against several important protein targets. For instance, a recent study developed a potent dual inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and the c-Met receptor based on a benzofuran-7-carboxamide scaffold, which is structurally analogous to this compound. nih.gov This suggests that PARP1 and c-Met, both significant targets in cancer therapy, would be high-priority proteins for ligand-protein mapping studies with this compound.

A typical molecular docking simulation would predict:

Binding Energy/Docking Score: A value (e.g., in kcal/mol) that estimates the binding affinity between the ligand (this compound) and the protein target. More negative values typically indicate stronger binding. africanjournalofbiomedicalresearch.com

Binding Pose: The predicted 3D orientation of the ligand within the protein's active site.

Key Interactions: Specific amino acid residues in the protein that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. These interactions are critical for stabilizing the ligand-protein complex.

Table 3: Potential Protein Targets and Predicted Interactions for the this compound Scaffold

Protein Target Therapeutic Area Predicted Binding Affinity (Example) Key Interacting Residues (Example)
PARP1 Oncology Favorable Tyr907, Ser904
c-Met Kinase Oncology Favorable Tyr1235, Met1211
Cyclooxygenase-2 (COX-2) Inflammation Favorable Arg120, Tyr355

These in silico mapping studies are foundational for generating hypotheses about a compound's mechanism of action. By identifying high-affinity interactions with therapeutically relevant proteins, chemoinformatic analyses can guide further experimental validation and the rational design of more potent and selective derivatives.

Biological Activity and Pharmacological Potential of Benzofuran 7 Carbonitrile Derivatives

Target Identification and Mechanism of Action Studies

Research into benzofuran-7-carbonitrile and related benzofuran (B130515) derivatives has identified several key molecular targets through which these compounds exert their biological effects. These targets range from nuclear hormone receptors to bacterial enzymes and ion channels, highlighting the diverse pharmacological profiles achievable with this scaffold.

Estrogen Receptor (ER) Modulation (α and β subtypes)

The benzofuran scaffold is a key structural motif in the design of molecules that interact with estrogen receptors (ERα and ERβ). nih.govnih.gov Modulation of these receptors is a critical strategy in the treatment of hormone-dependent cancers, such as certain types of breast cancer. nih.gov

Benzofuran derivatives have been developed as selective estrogen receptor modulators (SERMs), compounds that can act as either agonists or antagonists depending on the tissue type. mdpi.com This selective activity is crucial for achieving therapeutic effects while minimizing side effects.

Studies on 2-phenylbenzofuran (B156813) derivatives revealed that their binding affinity for ER subtypes can be tuned through chemical modification. nih.gov For instance, in one study, specific compounds were evaluated for their ability to bind to ERα and ERβ. The results indicated that certain derivatives displayed higher binding affinity for these receptors. nih.gov Notably, compound 4g (a diol intermediate) showed a preference for ERα, whereas the final 2-phenylbenzofuran product 5g was more selective for ERβ. nih.gov This demonstrates the potential of the benzofuran scaffold to generate subtype-selective ER ligands. Another study synthesized a series of novel benzofuran derivatives and evaluated their activity against ER-dependent breast cancer cells. nih.gov The lead compound, 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran hydrochloride , exhibited potent activity against ER-dependent cells, suggesting its promise as an ER inhibitor. nih.gov

Table 1: Selective Estrogen Receptor Binding of 2-Phenylbenzofuran Derivatives
CompoundReceptor Binding PreferencePotential Application
4g (Diol intermediate)Preferable for ERαModulation of ERα-mediated pathways
5g (2-Phenylbenzofuran)More selective for ERβModulation of ERβ-mediated pathways

The action of SERMs is determined by the conformational changes they induce in the estrogen receptor upon binding, which in turn affects the recruitment of coactivator or corepressor proteins. mdpi.com The differential recruitment of these proteins is the molecular basis for the tissue-selective agonist or antagonist effects of SERMs. mdpi.com While the development of small molecules that directly inhibit the binding of coactivators to the steroid receptor surface is an area of therapeutic interest, specific research detailing this compound derivatives that function through this precise mechanism is not extensively documented in the reviewed literature.

Diapophytoene Desaturase (CrtN) Inhibition

This compound has been utilized as a key intermediate in the synthesis of potent inhibitors of diapophytoene desaturase (CrtN). This enzyme is crucial for the biosynthesis of staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor in Staphylococcus aureus, including methicillin-resistant strains (MRSA). By inhibiting CrtN, these compounds can reduce the production of this protective pigment, making the bacteria more susceptible to the host's immune system.

In a study focused on developing new CrtN inhibitors, this compound was used as a starting material to create a series of derivatives. Several of these compounds demonstrated potent inhibition of pigment production in S. aureus. The most potent analog, compound 5m , inhibited pigment production with IC₅₀ values in the nanomolar range across multiple strains of S. aureus.

Table 2: CrtN Inhibitory Activity of this compound Derivatives
CompoundTargetBacterial StrainIC₅₀ (nM)
5mPigment Production (CrtN)S. aureus Newman0.38
MRSA USA3001.02
MRSA ST2395.45
Mu502.04

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Modulation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in signaling pathways related to the innate immune response. Its modulation is a therapeutic target for inflammatory diseases and certain cancers. Research has led to the discovery of 2,3-dihydrobenzofuran derivatives as potent IRAK4 inhibitors. Although not identical to the this compound core, these findings highlight the potential of the broader benzofuran scaffold in this area.

A structure-based drug design campaign identified a series of 2,3-dihydrobenzofuran compounds with strong IRAK4 inhibitory activity. The most promising compound from this series, compound 22 , demonstrated potent inhibition of the IRAK4 enzyme and showed high antiproliferative activity against a lymphoma cell line dependent on IRAK4 signaling.

Table 3: IRAK4 Inhibitory Activity of a 2,3-Dihydrobenzofuran Derivative
CompoundTargetIC₅₀ (nM)Cell Line Activity (OCI-LY10) IC₅₀ (µM)
Compound 22IRAK48.70.248

Voltage-Gated Potassium Channel Modulation

Voltage-gated potassium (Kv) channels are transmembrane proteins that play a fundamental role in regulating cellular excitability in tissues like the nervous system and heart. The benzofuran scaffold is present in known Kv channel modulators. One of the most prominent examples is Amiodarone, a class III antiarrhythmic drug used to treat serious heart rhythm disorders. Amiodarone's chemical structure contains a benzofuran moiety, and one of its primary targets is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Additionally, studies have explored amiloride-benzofuran derivatives as potential inhibitors of urokinase-type plasminogen activator (uPA), with amiloride itself being known as a potassium channel blocker. These examples establish the relevance of the benzofuran core in the design of compounds that modulate voltage-gated potassium channels.

β-1,6-Glucan Synthesis Inhibition (Antifungal Activity)

The fungal cell wall, essential for viability and integrity, is a prime target for antifungal drugs. A key component of this wall is β-glucan, a polysaccharide synthesized by the enzyme β-glucan synthase. Inhibition of this enzyme disrupts cell wall assembly, leading to fungal cell death. This mechanism has been validated as an effective strategy for treating fungal infections.

Benzofuran derivatives have emerged as a class of compounds with significant antifungal properties. Their mechanism of action is often linked to the inhibition of essential fungal enzymes. Specifically, certain derivatives have been investigated as inhibitors of (1,3)-β-d-glucan synthase. For instance, enfumafungin, a natural product with a complex structure, specifically inhibits glucan synthesis, and its activity is comparable to clinical candidates like caspofungin (a derivative of L-733560). Synthetic benzofuran derivatives, such as O-alkylamino derivatives of 2-benzofurancarboxylic acids and amides, have also been shown to possess antifungal activity by acting as inhibitors of fungal N-myristoyltransferase, another critical enzyme for fungal survival. The search for novel compounds based on the benzofuran structure continues to yield derivatives with potent antimycotic activity against a broad range of pathogenic fungi.

In Vitro Biological Evaluation

The biological effects of this compound derivatives are extensively studied through a variety of in vitro assays to determine their therapeutic potential, particularly in oncology and infectious diseases.

The antiproliferative activity of benzofuran derivatives is frequently evaluated against a panel of human cancer cell lines using cytotoxicity assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. This assay measures the metabolic activity of cells, which correlates with cell viability.

Studies have shown that various substituted benzofurans exhibit potent cytotoxic effects. For example, a series of 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles demonstrated cytotoxicity against both MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) ranging from 35-85 µM. The 4-chloro derivative, in particular, showed the highest toxicity on both cell lines.

Hybrid molecules incorporating the benzofuran scaffold have also been developed and tested. Benzofuran derivatives fused with quinazolinone and imidazole scaffolds were tested against MCF-7 cells, with some compounds showing significant growth inhibition at micromolar and even sub-micromolar concentrations. For example, compound 6i from one study exhibited an IC50 value of 0.57 µM against MCF-7 cells. Another study on benzofuran derivatives containing a piperidine group found that compound 10b had potent antiproliferative activity against a range of cell lines, including MCF-7 (IC50 = 2.39 µM) and MDA-MB-231 (IC50 = 1.90 µM). The cytotoxic effects of various benzofuran derivatives on different cancer cell lines are summarized in the table below.

Compound SeriesCell LineIC50 (µM)Reference
1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles (Compound 5)MCF-735
1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles (Compound 5)HeLa55
Benzofuran-quinazolinone-imidazole hybrid (6c)MCF-71.00
Benzofuran-quinazolinone-imidazole hybrid (6g)MCF-71.00
Benzofuran-quinazolinone-imidazole hybrid (6i)MCF-70.57
Benzofuran-sulfonamide-piperidine hybrid (10b)MCF-72.39
Benzofuran-sulfonamide-piperidine hybrid (10b)MDA-MB-2311.90
Benzofuran-stilbenoid analogue (7)A375 (Melanoma)15.7
Benzofuran-stilbenoid analogue (8)H460 (Lung Cancer)17.4

Beyond general cytotoxicity, understanding the specific mechanisms of antiproliferative action is crucial. Benzofuran derivatives have been shown to interfere with the cell cycle, a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a common strategy for anticancer drug development.

Studies have indicated that the anticancer activity of benzofurans can be attributed to modifications of the cancer cell cycle. Certain benzofuran derivatives act as inhibitors of sirtuins (SIRTs), a class of enzymes that play a significant role in cell cycle regulation. By inhibiting these enzymes, the derivatives can halt the progression of cancer cells through the cell cycle, ultimately preventing their proliferation. For example, some 3-(piperazinyl-methyl) benzofuran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Many pharmacological agents exert their effects by inhibiting specific enzymes. Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in disease. Enzyme kinetics studies are performed to determine the mechanism of this inhibition.

For instance, novel benzofuran derivatives have been evaluated as selective inhibitors of SIRT2, an enzyme linked to cancer and neurodegenerative diseases. Enzymatic assays revealed that these compounds displayed potent and selective SIRT2 inhibitory activity with IC50 values in the micromolar range. One of the most potent compounds, 7e , had an IC50 of 3.81 µM for SIRT2, showing selectivity over SIRT1 and SIRT3. Similarly, other benzofuran derivatives have been studied for their inhibition of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. Kinetic studies using Lineweaver-Burk plots help to elucidate the type of inhibition (e.g., competitive, non-competitive) these compounds exert on the target enzyme.

The ability of a compound to bind to a biological target, such as a protein receptor, is fundamental to its pharmacological activity. Receptor binding assays are used to quantify this interaction. Benzofuran derivatives have been investigated for their ability to bind to various proteins.

Circular dichroism (CD) spectroscopy and fluorescence spectroscopy have been used to study the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA), a model protein for drug-carrier interactions in the bloodstream. These studies demonstrated that benzofuran derivatives can efficiently bind to serum albumins, altering the protein's secondary structure and thermal stability. Fluorescence quenching experiments can determine the binding affinity, with dissociation constants (kD) for some derivatives in the nanomolar range. Furthermore, specific benzofuran carboxylic acid derivatives have been screened for their antagonism of endothelin (ET) receptors, showing potent dual antagonism for ETA and ETB receptors at nanomolar levels. Other derivatives have been studied for their antagonist activity against opioid receptors.

The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), is a major global health concern, necessitating the development of new antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area.

Numerous studies have evaluated the antibacterial activity of benzofuran derivatives against MRSA and other pathogens. The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

A series of 5,7-dibromo-2-benzoylbenzofurans showed reasonable activity against MRSA strains, with the most potent derivatives exhibiting an MIC of 32 µg/mL. In another study, hydrophobic benzofuran analogs displayed favorable antibacterial activities against S. aureus and MRSA, with MIC80 values as low as 0.39 μg/mL and 0.78 μg/mL, respectively. The antimicrobial activity of selected benzofuran derivatives is presented in the table below.

Compound/SeriesBacterial StrainActivity (MIC)Reference
Benzofuran ketoxime (38)S. aureus0.039 µg/mL
Benzofuran derivative (14)S. aureus0.39 µg/mL (MIC80)
Benzofuran derivative (14)MRSA0.78 µg/mL (MIC80)
5,7-dibromo-2-benzoylbenzofuran (9b, 9d)MRSA32 µg/mL
Imidazothiazole-benzoxazepine hybrid (6l, 6s, 6t)MRSA (3 strains)3.125 to 6.25 µg/mL

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against various human cancer cell lines. nih.govrsc.org The introduction of specific substituents, such as halogens like bromine or chlorine, into the benzofuran ring has been shown to significantly increase anticancer activity. nih.gov This enhancement is likely due to the ability of halogens to form "halogen bonds," which improves the binding affinity of the compound to its molecular targets. nih.gov

Studies have identified several benzofuran derivatives with noteworthy cytotoxic potency. For instance, a derivative featuring a bromine atom on the methyl group at the 3-position of the benzofuran ring showed remarkable activity against K562 (human chronic leukemia) and HL60 (human acute leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, without affecting normal cells. nih.gov Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like chalcone, triazole, or imidazole, have also emerged as potent cytotoxic agents. nih.gov Furthermore, certain thiazolidinone-benzofuran derivatives have exhibited notable antitumor activity against human liver carcinoma cell lines (HEPG2). researchgate.net One such compound, 3-(4-(Benzofuran-2-yl)thiazol-2-ylamino)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one, was identified as the most active in its series against HEPG2 cells. researchgate.net Some benzofuran derivatives are believed to exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells, as indicated by the increased activity of caspases 3/7. nih.gov

CompoundCancer Cell LineActivity (IC50)Reference
Halogenated Benzofuran Derivative (Compound 1)K562 (Human Chronic Leukemia)5 µM nih.gov
Halogenated Benzofuran Derivative (Compound 1)HL60 (Human Acute Leukemia)0.1 µM nih.gov
3-(4-(Benzofuran-2-yl)thiazol-2-ylamino)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one (Compound 3f)HEPG2 (Human Liver Carcinoma)12.4 µg/mL researchgate.net

Antioxidant Activity

Derivatives of benzofuran are recognized for their antioxidant properties, which are crucial in combating oxidative stress implicated in numerous chronic diseases. nih.govnih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov The antioxidant potential of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. rsc.org

Several classes of benzofuran derivatives have shown promising results. A series of substituted benzofuran derivatives demonstrated very good antioxidant activity at concentrations of 50 to 200 μg/ml when compared against the standard antioxidant L-ascorbic acid. nih.gov Similarly, certain benzofuran-2-carboxamide derivatives have exhibited notable antioxidant effects. rsc.org For example, one study found that a 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative showed a 62% inhibition rate on lipid peroxidation (LPO) and a 23.5% inhibition on DPPH radical formation at a concentration of 100 μM. rsc.org Theoretical studies based on density functional theory (DFT) have explored the mechanisms behind this activity, suggesting that in solvent environments, the primary antioxidant route is likely sequential proton loss–electron transfer (SPL–ET), while in the gaseous phase, it is hydrogen atom transfer (HAT). rsc.org

Compound Class/DerivativeAssay/MethodKey FindingReference
Substituted Benzofuran Derivatives (6a, 6b, 6d, 6h, 6o, 6p, 6r)DPPH AssayShowed very good antioxidant activity. nih.gov
Benzofuran compounds from D. latifolia (59, 60)DPPH free radical scavengingIC50 value of 96.7 ± 8.9 μM. rsc.org
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (65)LPO and DPPH assays62% inhibition of LPO; 23.5% inhibition of DPPH at 100 μM. rsc.org
(E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol (Compound 3)DFT StudyIdentified as the best antioxidative agent in its series. rsc.org

Anti-Inflammatory Activity

The benzofuran nucleus is a key component in the development of novel anti-inflammatory agents. mdpi.comnih.gov Inflammation is a critical biological process that, when dysregulated, contributes to a variety of diseases. Benzofuran derivatives have been shown to inhibit key inflammatory pathways and mediators. mdpi.com

Research has focused on hybrid molecules that incorporate benzofuran with other nitrogen-containing heterocyclic fragments like piperazine, which are also known for their anti-inflammatory properties. mdpi.com One such piperazine/benzofuran hybrid, compound 5d, demonstrated an excellent inhibitory effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW-264.7 cells, with a half-maximal inhibitory concentration (IC50) of 52.23 ± 0.97 μM. mdpi.com The mechanism for this activity was linked to the significant inhibition of the NF-κB and MAPK signaling pathways, which regulate the expression of pro-inflammatory factors such as COX-2, TNF-α, and IL-6. mdpi.com Other studies involving fluorinated benzofuran derivatives have also shown potent anti-inflammatory effects, with compounds inhibiting the secretion of multiple inflammatory mediators. nih.gov

CompoundTarget/AssayActivity (IC50)Reference
Piperazine/Benzofuran Hybrid (Compound 5d)Nitric Oxide (NO) Generation52.23 ± 0.97 μM mdpi.com
Fluorinated Benzofuran DerivativesInterleukin-6 (IL-6)1.2 to 9.04 µM nih.gov
Chemokine (C-C) Ligand 21.5 to 19.3 µM nih.gov
Nitric Oxide (NO)2.4 to 5.2 µM nih.gov
Prostaglandin E2 (PGE2)1.1 to 20.5 µM nih.gov

Antidiabetic Activity

Benzofuran-containing compounds have demonstrated significant potential in managing diabetes by exerting antihyperglycemic effects. nih.gov A series of benzofuran-based chromenochalcone hybrids were synthesized and evaluated for their ability to lower blood glucose levels. nih.gov In studies using streptozotocin (STZ)-induced diabetic rat models, these compounds showed a significant reduction in blood glucose. nih.gov

Among the synthesized compounds, one derivative (compound 24) was found to be particularly effective. nih.gov Treatment with this compound resulted in a 22.8% decrease in blood glucose levels within the first 5 hours and a 25.1% decrease over 24 hours compared to the control group. nih.gov Other related compounds in the same series also exhibited notable antihyperglycemic activity, underscoring the potential of the benzofuran scaffold in developing new treatments for diabetes. nih.gov

CompoundAnimal ModelBlood Glucose Reduction (%)Time FrameReference
Benzofuran-based chromenochalcone (Compound 24)Streptozotocin-induced diabetic rats22.8%0–5 hours nih.gov
25.1%0–24 hours nih.gov
Benzofuran-based chromenochalcone (Compound 21)Streptozotocin-induced diabetic rats19.2%0–5 hours nih.gov
Benzofuran-based chromenochalcone (Compound 22)Streptozotocin-induced diabetic rats18.7%0–5 hours nih.gov

Antiviral Activity

Certain benzofuran derivatives have been identified as having specific antiviral properties. nih.gov In vitro evaluations against a panel of DNA and RNA viruses have shown that specific structural modifications to the benzofuran core can lead to activity against particular viruses. nih.gov

For example, two derivatives, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, exhibited specific activity against the respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. nih.gov These findings indicate that the benzofuran structure is a viable starting point for the development of novel antiviral agents. nih.govresearchgate.net

In Vivo Efficacy and Pharmacological Studies

The therapeutic potential of benzofuran derivatives extends to in vivo models, particularly in the context of complex diseases like osteoporosis. nih.govnih.gov These studies are critical for validating the pharmacological effects observed in vitro and for assessing the potential of these compounds as orally active drugs.

Osteoporosis is a disease characterized by decreased bone mass and an increased risk of fracture. nih.gov The ovariectomized (OVX) rat is a standard and widely used animal model for studying postmenopausal osteoporosis, as the removal of ovaries induces bone loss similar to that seen in postmenopausal women. nih.govnih.govresearchgate.net

Several benzofuran derivatives have shown promising anti-osteoporotic efficacy in this model. In one study, the derivative 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (compound 23d) was administered to ovariectomized rats. nih.gov The results showed that this compound significantly increased femoral bone mineral density and elevated plasma levels of bone-type alkaline phosphatase, a marker of bone formation. nih.gov Micro-computed tomography analysis further revealed that the compound increased bone volume and mineral content in cortical bone. nih.gov The mechanism of action for this compound was suggested to be the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov

Another study optimized a different series of benzofuran derivatives and evaluated their therapeutic effects in the OVX rat model. nih.govresearchgate.net One of these optimized compounds (compound 125) demonstrated superior therapeutic efficacy compared to its parent compound, highlighting the potential for structural modification to improve in vivo activity. nih.govresearchgate.net These findings indicate that benzofuran derivatives are a promising class of orally active compounds for treating osteoporosis by promoting bone formation. nih.govnih.gov

Neuroprotective Effects

This compound derivatives have emerged as a significant area of interest in the search for treatments for neurodegenerative disorders due to their diverse mechanisms of action that confer neuroprotection. Research has highlighted their potential in counteracting excitotoxicity and inhibiting key enzymes involved in the progression of diseases like Alzheimer's.

One of the primary neuroprotective mechanisms identified is the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity. nih.govresearchgate.net Excitotoxicity, a process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a major contributor to neuronal cell death in neurodegenerative conditions. nih.gov Studies on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed that certain substitutions on the benzofuran moiety could afford substantial protection against NMDA-induced excitotoxic neuronal damage. nih.govresearchgate.net For instance, a derivative identified as compound 1f, which features a -CH3 substitution, demonstrated potent and effective neuroprotective action against this damage, with an efficacy comparable to the well-known NMDA antagonist, memantine. nih.govresearchgate.net Another derivative, compound 1j, with an -OH substitution, also showed significant anti-excitotoxic effects. nih.govresearchgate.net

Another key area of neuroprotective activity is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are critical targets in Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain. mdpi.com In the brains of patients with moderate to severe Alzheimer's, BChE becomes the primary enzyme for acetylcholine metabolism, making BChE inhibitors particularly valuable. mdpi.com Various benzofuran derivatives isolated from natural sources, such as Cortex Mori Radicis, have been evaluated for their cholinesterase-inhibitory effects. mdpi.com Several 2-arylbenzofuran derivatives showed more potent BChE-inhibitory activity than the positive control, galantamine. mdpi.comresearchgate.net Notably, Cathafuran C was identified as the most potent and selective inhibitor against BChE. mdpi.comresearchgate.net Furthermore, a series of synthesized benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were found to be potent BChE inhibitors, with IC50 values in the low micromolar and even nanomolar range. nih.gov

Compound TypeSpecific CompoundBChE IC50 Value (µM)Reference
2-Arylbenzofuran DerivativeCathafuran C2.5 mdpi.comresearchgate.net
2-Arylbenzofuran DerivativeUnnamed2.5 - 32.8 mdpi.comresearchgate.net
Benzofuran-2-carboxamide-N-benzyl pyridinium halideCompound 6a-o Series0.054 - 2.7 nih.gov
Prenylated BenzofuranoneCompound 145.5 mdpi.comresearchgate.net
Positive ControlGalantamine35.3 mdpi.comresearchgate.net

Cardioprotective Effects

The benzofuran scaffold is a core component of several established cardiovascular drugs, indicating the potential of this chemical class in treating heart-related conditions. mdpi.comnih.govmdpi.com Synthetic benzofuran derivatives are notably represented by Amiodarone, a crucial medication for treating ventricular and supraventricular arrhythmias, and Bufuralol, a non-specific β-adrenergic blocker. nih.govmdpi.comnih.gov Researchers have also explored designing effective benzofuran-based vasodilators for cardiovascular applications. mdpi.comnih.gov

However, while the broader class of benzofuran derivatives has demonstrated clear utility in cardiovascular medicine, specific and detailed research focusing on the cardioprotective effects of this compound derivatives is not extensively documented in the available scientific literature. The therapeutic success of structurally related compounds suggests that the this compound framework could be a promising scaffold for developing novel cardioprotective agents, though dedicated studies are required to confirm this potential.

Pharmacokinetic Studies (e.g., Bioavailability, Metabolism)

The development of new therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties to ensure they can be effectively absorbed and utilized by the body. nih.govmdpi.com For benzofuran derivatives, achieving an optimal profile for absorption, distribution, metabolism, and excretion (ADME) is a key objective in their design and synthesis. nih.govresearchgate.net

While comprehensive pharmacokinetic data for this compound itself is limited, studies on related derivatives provide insights into the potential of this class of compounds. Research on certain hybrid benzofuran derivatives has identified molecules with favorable ADME characteristics, making them viable candidates for further development. nih.govresearchgate.net The goal of medicinal chemistry efforts in this area is often to create new drugs with improved pharmacokinetics that can destroy target cells or modulate biological pathways without causing significant side effects. nih.govmdpi.com The ability of benzofuran derivatives to bind to serum albumins, which can act as carriers for drug delivery, further underscores their potential for favorable pharmacokinetic behavior. nih.gov

Pharmacodynamic Studies

Pharmacodynamic studies, which investigate how a drug affects the body, have revealed specific molecular interactions for benzofuran derivatives. These studies are crucial for understanding their mechanism of action and therapeutic potential.

One key area of investigation has been their interaction with cholinesterase enzymes. Molecular docking and kinetic studies have shown that certain benzofuran derivatives act as potent and selective inhibitors of butyrylcholinesterase (BChE). mdpi.com For example, the derivative Cathafuran C was found to inhibit BChE in a competitive manner, with a Ki value of 1.7 μM, indicating a strong binding affinity for the enzyme's active site. mdpi.comresearchgate.net Molecular dynamics simulations have been used to further clarify the specific interactions between the inhibitor and the enzyme complex. mdpi.com

Another important pharmacodynamic interaction is the binding of benzofuran derivatives to serum albumins, such as bovine serum albumin (BSA), which can influence their distribution and availability in the body. nih.gov Fluorescence spectroscopy studies have quantified this interaction, revealing high-affinity binding with dissociation constants (kD) in the nanomolar range. For one 4-nitrophenyl-functionalized benzofuran (BF1), the kD was measured at 28.4 ± 10.1 nM, demonstrating a strong interaction with the protein target. nih.gov Such studies are vital for predicting how these compounds will behave in a biological system and for developing them as potential drugs. nih.gov

Toxicology and Safety Assessment

The toxicological profile of benzofuran derivatives is highly dependent on their specific chemical structure. Safety assessments have been conducted on various compounds within this class, ranging from the parent molecule to more complex derivatives intended for therapeutic or commercial use.

Acute oral toxicity studies on certain novel benzofuran derivatives have demonstrated a favorable safety profile. For instance, one study in mice determined an oral LD50 value of >2000 mg/kg for specific derivatives, indicating low acute toxicity. easpublisher.com An investigation into another derivative intended as an antitumor agent also showed limited toxicity in vivo. mdpi.com

In contrast, the unsubstituted parent compound, 2,3-benzofuran, has undergone more extensive toxicological evaluation by bodies such as the Agency for Toxic Substances and Disease Registry (ATSDR). cdc.gov Chronic exposure studies in animals provided evidence of carcinogenicity in mice and female rats. cdc.gov Based on sufficient evidence in experimental animals, the International Agency for Research on Cancer (IARC) has classified the parent compound benzofuran as "possibly carcinogenic to humans (Group 2B)". echemi.com It is important to note that this classification applies to the unsubstituted benzofuran and not necessarily to its many derivatives, which can have vastly different biological and toxicological properties.

Safety assessments have also been performed on specific benzofuran derivatives used as fragrance ingredients by the Research Institute for Fragrance Materials (RIFM), contributing to a broader understanding of the safety of this class of chemicals in consumer products. nih.govnih.gov

CompoundStudy TypeKey FindingReference
Novel Benzofuran Derivatives (unspecified)Acute Oral Toxicity (mice)LD50 >2000 mg/kg, indicating low acute toxicity. easpublisher.com
2,3-Benzofuran (parent compound)Chronic Exposure (rodents)Clear evidence of carcinogenicity in mice; some evidence in female rats. cdc.gov
Benzofuran (parent compound)IARC ClassificationClassified as possibly carcinogenic to humans (Group 2B). echemi.com
Various Benzofuranone derivativesRIFM Safety AssessmentAssessed for safety as fragrance ingredients. nih.govnih.gov

Applications in Materials Science and Other Scientific Fields

Organic Electronics and Optoelectronic Devices

Benzofuran (B130515) derivatives have emerged as promising materials for organic electronic and optoelectronic applications due to their rigid, planar structures and tunable electronic properties.

Dye-Sensitized Solar Cells (DSSCs)

The benzofuran core is a component in the design of organic dyes used as photosensitizers in dye-sensitized solar cells (DSSCs). These dyes are crucial for absorbing light and injecting electrons into a semiconductor, typically titanium dioxide, to generate a current. Thieno[2,3-f]benzofuran (BDF), for instance, is noted for its highly planar structure, strong electron-donating ability, and high hole mobility, making it a suitable component for photovoltaic materials. acs.org

In one study, a series of dyes based on a planar BDF fragment were synthesized and tested in DSSCs. The research demonstrated that modifying the BDF core with different aromatic amine donors, such as triphenylamine, carbazole, and phenothiazine, could effectively tune the energy levels and absorption spectra of the dyes. This structural modification led to significant improvements in the power conversion efficiency (PCE) of the DSSCs, with efficiencies reaching up to 5.5%, a substantial increase from the 2.9% achieved with the base BDF model molecule. researchgate.net

While the broader class of benzofuran derivatives shows significant promise in DSSC applications, specific research detailing the use of benzofuran-7-carbonitrile in this context is not prominent in the current scientific literature.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic light-emitting diodes (OLEDs), benzofuran derivatives are valued for their potential as emitters, particularly for achieving stable and efficient blue light, which is a critical component for full-color displays. researchgate.net The inherent properties of benzofuran derivatives, such as high quantum yields and thermal stability, make them suitable candidates for OLED materials. nih.gov

Research has focused on developing emitters based on complex benzofuran frameworks. For example, emitters designed with an anthracene[2,3-b]benzofuran rigid group have been shown to produce highly efficient and stable blue emission in OLEDs. researchgate.net By attaching functional groups like carbazole and amine to this rigid benzofuran structure, researchers have been able to achieve high external quantum efficiencies (EQEs) of up to 29.6% for blue-emitting OLEDs, along with a narrow full width at half maximum (FWHM), which contributes to color purity. researchgate.net Another study detailed the application of a bis(triphenylamine)benzodifuran chromophore as a dopant emitter in a yellowish-green OLED, which achieved a high EQE of 6.2%. nih.gov

Despite the successful application of various benzofuran derivatives in OLEDs, there is a lack of specific studies focusing on the integration of this compound into these devices.

Functional Materials Development (e.g., Monomers for Polymer Chemistry)

The benzofuran structure can be incorporated into polymers to create materials with specific thermal and electronic properties. Benzofuran itself can act as a monomer in cationic polymerization processes, leading to the formation of polybenzofuran, a rigid polymer with a high glass-transition temperature and optical transparency. nih.gov Recent research has also explored the asymmetric cationic polymerization of benzofuran to produce optically active polymers with controlled molecular weights. nih.gov

Furthermore, benzofuran derivatives are used to synthesize more complex polymers. For instance, poly(benzofuran-co-arylacetic acid) has been synthesized and used as a ligand to create novel organometallic polymeric frameworks. mdpi.com While benzofuran and its derivatives are established as valuable monomers in polymer chemistry, the specific use of this compound as a monomer for creating novel polymers is not extensively documented. However, the synthesis of this compound as a chemical intermediate is reported, indicating its availability for potential polymerization studies. researchgate.net

Fluorescence Probes and Bioimaging Agents

The inherent fluorescence of the benzofuran ring system makes it an attractive scaffold for the development of fluorescent probes for bioimaging. These probes can be used to visualize biological structures and processes in real-time.

Studies have shown that by modulating the structure of benzofuran—for example, by introducing selected donor and acceptor substituents—it is possible to optimize the linear and nonlinear optical properties of the resulting molecules for biological imaging. nih.gov Such modifications can fine-tune the absorption and fluorescence spectra of the probes. nih.gov Benzofuran derivatives have been investigated as fluorescent markers in single-photon studies, making them suitable for use in medical imaging. nih.gov The conjugation of these probes with proteins, such as Concanavalin A, has also been explored, demonstrating their potential for targeted bioimaging. nih.gov

While the benzofuran framework is a promising platform for developing fluorescent probes, specific research on this compound for these applications is limited.

Biosensors and Analytical Devices

The development of biosensors and analytical devices often relies on components that can produce a measurable signal in response to a specific biological event or analyte. Fluorescent molecules are frequently used for this purpose. Given the fluorescent properties of the benzofuran scaffold, it holds potential for application in the development of optical biosensors.

The principles used in developing fluorescent probes for bioimaging can be adapted for biosensing applications. A benzofuran-based fluorescent molecule could be designed to change its fluorescence intensity or wavelength upon binding to a target analyte, thereby providing a detectable signal. However, the direct application of benzofuran derivatives, and specifically this compound, in the fabrication of biosensors and analytical devices is an area that remains largely unexplored in the available scientific literature.

Agricultural Applications (e.g., Crop Protection Agents)

The benzofuran moiety is found in various biologically active compounds, and its derivatives have been investigated for their potential use in agriculture, particularly in crop protection.

A notable area of research is the development of novel herbicides. A study on benzofuran-2-acetic esters has shown their potential as a new class of "natural-like" herbicides. These compounds, which feature the benzofuran ring as a core structure, have demonstrated significant phytotoxic activity against both monocot and dicot weeds, as well as the model plant Arabidopsis thaliana. One of the tested compounds, methyl 2-(5-methoxybenzofuran-2-yl)hexanoate, exhibited high phytotoxicity at low concentrations, suggesting its potential as an effective herbicide.

This research highlights the promise of the benzofuran scaffold in creating new crop protection agents. However, specific studies on the herbicidal or pesticidal properties of this compound have not been identified in the reviewed literature.

Research Findings on Benzofuran Derivatives in Various Applications

Application AreaBenzofuran Derivative StudiedKey Findings
Dye-Sensitized Solar Cells Thieno[2,3-f]benzofuran (BDF) based dyesPower conversion efficiencies of up to 5.5% were achieved by modifying the BDF core with different donor groups.
Organic Light-Emitting Diodes Anthracene[2,3-b]benzofuran emittersAchieved high external quantum efficiencies (up to 29.6%) and pure blue emission.
Polymer Chemistry Benzofuran (monomer)Undergoes cationic polymerization to form polybenzofuran, a rigid and transparent polymer.
Fluorescence Probes Substituted benzofuransStructural modifications can optimize optical properties for biological imaging applications.
Agricultural Herbicides Benzofuran-2-acetic estersDemonstrated significant phytotoxic activity against various weeds at low concentrations.

Veterinary Medicine Applications of Benzofuran Derivatives

While direct applications of this compound in veterinary medicine are not extensively documented in current research, the broader class of benzofuran derivatives has shown significant promise in various veterinary-related pharmacological areas. The benzofuran scaffold is a core component of many biologically active compounds, and research into its derivatives has revealed potential applications in treating parasitic infections and inflammation in animals.

The primary areas of investigation for benzofuran derivatives in a veterinary context include their use as anthelmintics, antiprotozoals, and anti-inflammatory agents. These studies, while not specific to this compound, provide a foundation for the potential therapeutic utility of this and other related compounds in animal health.

Anthelmintic Activity

Parasitic helminths are a significant cause of morbidity and economic loss in livestock and companion animals. The benzofuran nucleus is a component of some compounds with demonstrated anthelmintic properties. nih.gov Research has shown that certain synthetic benzofuran derivatives are effective against parasitic worms. wisdomlib.org For instance, some novel benzofuran derivatives have been synthesized and evaluated for their anthelmintic activity against earthworms, which are often used as a model organism in preliminary studies. wisdomlib.org These studies indicate that the benzofuran moiety can be a key structural feature for anti-parasitic activity. wisdomlib.org

Antiprotozoal Activity

Protozoal infections, such as those caused by Trypanosoma cruzi (the causative agent of Chagas disease), can affect canines. Some benzofuran derivatives have been investigated as potential treatments for these infections. For example, a derivative of amiodarone, which contains a benzofuran core, has shown trypanocidal activity. This suggests that the benzofuran scaffold could be a promising starting point for the development of new drugs to treat protozoal diseases in animals.

Anti-inflammatory Activity

Inflammation is a common physiological response to injury and infection in animals. Chronic inflammation can lead to various diseases. Benzofuran derivatives have been explored for their anti-inflammatory properties. nih.gov Pharmacological studies have been conducted on some benzofuran derivatives in dogs to assess their anti-inflammatory activities, among other effects. While these studies are often preliminary, they highlight the potential for this class of compounds to be developed into veterinary anti-inflammatory drugs.

While the direct application of this compound in veterinary medicine remains an area for future research, the demonstrated biological activities of the broader benzofuran derivative class suggest its potential utility in addressing various animal health issues, particularly in the realms of parasitic disease and inflammation. Further investigation is needed to determine if this compound itself possesses similar therapeutic properties.

Intellectual Property and Regulatory Landscape

Patent Landscape Analysis Related to Benzofuran-7-carbonitrile

A patent landscape analysis reveals that this compound is rarely claimed as a standalone invention. Instead, its significance lies in its utility as a foundational molecular structure for a wide array of more complex, biologically active molecules. The broader class of "benzofuran derivatives" is the subject of numerous patents, highlighting the versatility of this heterocyclic scaffold in medicinal chemistry. patsnap.comepa.govchemradar.com These patents cover a vast range of therapeutic areas, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer applications. bioworld.com

A significant and recent area of patent activity involves the use of the Benzofuran-7-carboxamide moiety, a direct derivative of this compound, in the design of advanced anticancer agents. Specifically, this scaffold has been identified as a novel and effective backbone for Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. researchgate.netnih.gov PARP inhibitors are a class of targeted cancer drugs that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.

One of the most prominent examples is the development of Mefuparib (hydrochloride), a potent PARP1/2 inhibitor developed by Jiangsu Hansoh Pharmaceutical Group Co., Ltd. nih.govresearchgate.net Mefuparib's chemical structure is based on the benzofuran-7-carboxamide core. researchgate.net Further research has also explored dual inhibitors targeting both PARP1 and c-Met, a receptor tyrosine kinase, to overcome acquired resistance to PARP inhibitors in cancer treatment. This research again utilizes the benzofuran-7-carboxamide structure, underscoring its importance in the intellectual property strategies of pharmaceutical companies focused on oncology. nih.govencyclopedia.pub

The patent activity indicates a clear trend: the value of this compound is realized through its conversion into derivatives that are then incorporated into highly specific, patentable therapeutic compounds. Key assignees in this space, such as Jiangsu Hansoh Pharmaceutical, are actively protecting their innovations in the field of PARP inhibitors and other kinase inhibitors that leverage this core structure. justia.comjustia.comgreyb.com

Table 1: Representative Patents Related to the Benzofuran-7-carboxamide Scaffold in Oncology

Patent/Application NumberTitleAssigneeTherapeutic Area/Target
WO 2013117120 A1Benzofuran (B130515) derivatives as PARP inhibitorsJiangsu Hansoh Pharmaceutical Group Co., Ltd.Cancer; PARP1/2 Inhibitor (Mefuparib) nih.govresearchgate.net
CN 110684000 BProcess for preparing benzofuran derivativesNot specified in abstractSynthesis of intermediates for drugs
US 8951993 B2Phosphorus containing compounds as protein kinase inhibitorsJiangsu Hansoh Pharmaceutical Co., Ltd.Cancer; ALK/c-Met Inhibitors justia.com
US 10208065 B2Crystalline free bases of C-Met inhibitor or crystalline acid salts thereof...Jiangsu Hansoh Pharmaceutical Group Co., Ltd.Cancer; c-Met Inhibitors justia.com

Regulatory Considerations for Therapeutic or Industrial Applications

The regulatory status of this compound is not extensively documented in major public chemical inventories, which suggests that it is primarily used in research and development contexts rather than as a large-scale industrial chemical. Its regulatory pathway is therefore highly dependent on its final application.

United States (Toxic Substances Control Act - TSCA): A search of the public, non-confidential portion of the TSCA Chemical Substance Inventory, maintained by the U.S. Environmental Protection Agency (EPA), does not list this compound (CAS No. 52951-09-4). epa.govchemradar.comepa.govchemradar.com Chemicals not listed on the TSCA inventory are considered "new chemical substances." chemradar.com Consequently, any company intending to manufacture or import this substance into the U.S. for commercial purposes outside of specific exemptions (e.g., for research and development) would be required to submit a Pre-manufacture Notice (PMN) to the EPA at least 90 days prior to commencing the activity. chemradar.com

European Union (REACH and CLP): Similarly, this compound is not found in the European Chemicals Agency (ECHA) database of substances registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eueuropa.eu It is also not listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). chemradar.com This absence indicates that it is not a "phase-in" substance. As a "non-phase-in" or new substance, any manufacturer or importer would need to submit a registration dossier to ECHA before placing it on the EU market in quantities of one tonne or more per year. chemradar.com Furthermore, classification and labelling information for this substance is not available in the public ECHA C&L inventory. echemportal.org

Therapeutic Applications: When used as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API) for a therapeutic drug, this compound would be regulated within the framework of drug development and manufacturing. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) would not regulate the intermediate itself for public use. Instead, its purity, specifications, and potential impurities would be scrutinized as part of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA) or Marketing Authorisation Application (MAA) for the final drug product. The quality of the intermediate is critical to ensuring the safety and efficacy of the final API.

Future Perspectives and Research Challenges for Benzofuran 7 Carbonitrile

Emerging Trends in Benzofuran (B130515) Chemistry and Biology

The benzofuran scaffold is a well-established pharmacophore, and recent research continues to uncover novel biological activities for its derivatives. Benzofuran-7-carbonitrile, in particular, has emerged as a critical intermediate in the synthesis of potent therapeutic agents.

A significant area of interest is its role in developing antivirulence drugs to combat antibiotic-resistant bacteria. For instance, this compound is a key precursor for synthesizing potent inhibitors of diapophytoene desaturase (CrtN), an enzyme essential for the production of the golden carotenoid pigment staphyloxanthin in Methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.govacs.org This pigment acts as a virulence factor, protecting the bacteria from the host's immune response. nih.gov Inhibiting CrtN makes the bacteria more susceptible to immune clearance, offering a promising strategy to treat MRSA infections without directly killing the bacteria, which may reduce the development of resistance. acs.orgnih.govacs.orgfigshare.com Structure-activity relationship (SAR) studies have shown that the benzofuran-7-yl moiety is a crucial component for the inhibitory activity of these CrtN inhibitors. acs.org

Furthermore, derivatives of this compound have been explored for their potential as estrogenic agents. A patent has disclosed 5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile (B10758107) as a compound with affinity for estrogen receptors, suggesting its potential application in conditions related to estrogen receptor activity. mdpi.com The strategic placement of the carbonitrile group on the benzofuran ring can significantly influence the electronic properties and binding affinities of these molecules, opening avenues for the design of selective estrogen receptor modulators (SERMs). mdpi.com

Recent studies have also identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antivirals through the activation of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections. nih.gov While not specific to the 7-carbonitrile derivative, this highlights the general potential of the benzofuran core in immunotherapy and antiviral drug discovery.

Challenges in Scalable Synthesis and Manufacturing

Despite its promise, the scalable synthesis and manufacturing of this compound present several challenges that need to be addressed for its widespread application.

A common synthetic route to this compound involves the cyanation of 7-iodobenzofuran (B2966259) using a copper(I) cyanide reagent. acs.org While effective at the laboratory scale, this method has significant drawbacks for large-scale production. The use of stoichiometric amounts of copper(I) cyanide raises concerns about toxicity and the generation of heavy metal waste, which requires specialized and costly disposal procedures. acs.org

Furthermore, the reaction conditions, often requiring high temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF), can be energy-intensive and pose environmental and safety risks on an industrial scale. acs.org The purification of the final product to meet pharmaceutical standards can also be challenging, potentially requiring multiple chromatographic steps that are not ideal for large-scale manufacturing due to solvent consumption and cost.

The nitrile group itself, while a versatile functional handle, can be sensitive to certain reaction conditions, which may limit the options for further chemical transformations and require careful process optimization to avoid unwanted side reactions. mdpi.com For instance, the reduction of the nitrile to an amine is a common subsequent step, and achieving high selectivity and yield on a large scale requires robust and well-controlled processes. acs.orgmdpi.com

Sustainable Synthesis and Environmental Impact Considerations

In line with the growing emphasis on green chemistry in the pharmaceutical industry, developing sustainable synthetic routes to this compound is a key research focus. The primary environmental concern with the current synthesis is the use of toxic cyanide sources and heavy metal catalysts.

Researchers are actively exploring greener alternatives to traditional cyanation methods. rsc.org Catalytic systems that utilize less toxic and more environmentally benign cyanide sources are highly desirable. For example, the use of potassium ferrocyanide, a less toxic and stable source of cyanide, has been investigated for the cyanation of aryl halides. researchgate.net

Moreover, the development of copper-catalyzed cyanation reactions that can be performed in greener solvents, such as water or bio-based solvents, would significantly reduce the environmental footprint of the synthesis. researchgate.netacs.org Recent advancements in copper catalysis have shown promise in the cyanation of aryl iodides under milder conditions and in aqueous media, which could be adapted for the synthesis of this compound. acs.orgnih.govscispace.com

Another sustainable approach is the exploration of catalytic systems that use non-toxic and readily available reagents to generate the cyanide group in situ. For instance, a copper-catalyzed method has been developed for the cyanation of aryl iodides using DMF and ammonium (B1175870) bicarbonate as the combined source of cyanide. rsc.org Such methods avoid the direct handling of highly toxic cyanide salts.

Beyond the reaction itself, a holistic assessment of the environmental impact includes considering the entire lifecycle of the synthesis, from the origin of the starting materials to the final waste streams. The principles of atom economy and process intensification, such as flow chemistry, are being increasingly applied to the synthesis of pharmaceutical intermediates to minimize waste, improve energy efficiency, and enhance safety.

Interdisciplinary Research Directions (e.g., Chemogenomics)

The future of research on this compound and its derivatives will likely be shaped by interdisciplinary approaches that bridge chemistry, biology, and computational sciences. Chemogenomics, in particular, offers a powerful platform to explore the biological landscape of these compounds.

Chemogenomic profiling, which involves screening a library of compounds against a collection of genetic mutants, can be employed to identify the cellular targets and mechanisms of action of novel this compound derivatives. For example, a chemogenomic study on a bioactive aurone, a class of benzofuran-related compounds, successfully identified its antifungal mode of action by revealing its impact on cell cycle, cell division, and the actin cytoskeleton in yeast. nih.gov A similar approach could be applied to derivatives of this compound to uncover new therapeutic applications and potential off-target effects.

By screening these compounds against a wide range of biological targets, researchers can build comprehensive structure-activity relationship models and identify new "drug-target" pairs. This can accelerate the drug discovery process and lead to the development of more selective and potent therapeutic agents.

Furthermore, the integration of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new this compound derivatives with improved pharmacological properties. mdpi.comnih.gov These computational approaches can help predict the binding affinity of compounds to their targets and guide the synthesis of more effective drug candidates.

The unique chemical properties of the nitrile group also open up possibilities for its use in bioorthogonal chemistry. Heteroaromatic nitriles can undergo selective click reactions with cysteine residues in proteins, offering a tool for chemical biology to label and study protein function in living systems. ijrimsec.com Exploring the potential of this compound in this context could lead to the development of novel chemical probes and diagnostic agents.

Q & A

Basic: What are the primary synthetic routes for Benzofuran-7-carbonitrile, and how do reaction conditions influence yield?

This compound is typically synthesized via cyclization of substituted phenols or via metal-catalyzed cross-coupling reactions. A common approach involves the Perkin rearrangement of coumarin derivatives under basic conditions, as described in classical organic chemistry literature . Key factors affecting yield include:

  • Temperature control : Excessive heat may lead to decomposition of the nitrile group.
  • Catalyst selection : Palladium or copper catalysts enhance regioselectivity at the 7-position .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates during cyclization .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To address this:

Perform variable-temperature NMR to detect conformational changes .

Use DFT calculations to model electronic environments and compare with experimental data .

Validate crystallographic results with Hirshfeld surface analysis to identify intermolecular interactions that distort bond lengths .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • NMR :
    • ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range and nitrile protons (if acidic) near δ 3.5–4.5 ppm .
    • ¹³C NMR : The nitrile carbon appears at ~δ 115–120 ppm .
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the C≡N stretch .
  • Mass spectrometry : The molecular ion peak ([M]⁺) should align with the exact mass (133.14 g/mol for C₉H₅NO) .

Advanced: What computational methods are recommended to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on transition states .
  • Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO-LUMO gaps at the 2-, 3-, and 7-positions .

Experimental Design: How can researchers ensure reproducibility in synthesizing this compound under varying laboratory conditions?

  • Control variables : Document solvent purity, catalyst batch, and atmospheric moisture levels .
  • Validate intermediates : Use TLC or HPLC to confirm intermediate structures before proceeding .
  • Benchmark against literature : Compare yields with published procedures (e.g., Perkin rearrangement vs. Suzuki-Miyaura coupling) .

Data Analysis: What statistical approaches are suitable for interpreting discrepancies in reaction yields across multiple trials?

  • ANOVA : Identify whether variability stems from temperature, catalyst loading, or solvent .
  • QbD (Quality by Design) : Use response surface methodology to optimize reaction parameters .
  • Error propagation analysis : Quantify uncertainty in yield measurements due to instrumental limitations .

Advanced: How can researchers investigate the electronic effects of substituents on the benzofuran core using this compound as a model system?

Synthesize derivatives with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups at the 4-position.

Use UV-Vis spectroscopy to track changes in π→π* transitions .

Correlate Hammett σ values with reaction rates in SNAr mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.